N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The use of ultrasonic irradiation method effectively shortens reaction time and increases yield compared to the conventional method .Molecular Structure Analysis
Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system . It’s considered as a bioisostere of natural purine .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines and its derivatives has been achieved using different catalysts and methods like RuAAC and Nickel (II) . 1,4-Disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .Scientific Research Applications
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazol-3-yl amines, similar in structure to N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds exhibit activity against Pseudococcidae insects and selected microorganisms, suggesting their potential use in agricultural and medical applications (Deohate & Palaspagar, 2020).
Synthesis Techniques and Potential as Antimicrobial Agents
Novel synthesis methods using ultrasound and microwave irradiation have been developed to create pyrazolo[1,5-a]pyrimidine derivatives. These techniques provide efficient and regioselective synthesis routes. Some derivatives, including those similar to the compound , have shown potential as antimicrobial agents, indicating their possible use in developing new therapeutic drugs (Kaping, Helissey, & Vishwakarma, 2020).
Potential for Antitumor and Antihypertensive Activities
Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to the specified compound, have been synthesized and shown to possess a variety of biological activities. These include platelet antiaggregating, antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities, demonstrating their potential in the development of new pharmacological agents (Bondavalli et al., 1992).
Mechanism of Action
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-5-8-18(9-6-14)20-13-23-26-21(12-17(4)24-22(20)26)25-19-10-7-15(2)16(3)11-19/h5-13,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKCVNOJOYTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC(=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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